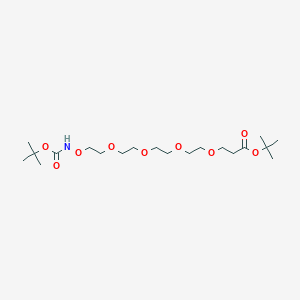
2,4,6-Trichloro-3-hydroxybenzoic acid
Descripción general
Descripción
2,4,6-Trichloro-3-hydroxybenzoic acid (TCHB) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a melting point of 210-212°C. TCHB is a derivative of benzoic acid and is also known as triclosan. It has been used as an antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics.
Mecanismo De Acción
The mechanism of action of TCHB is not fully understood. It is believed that TCHB disrupts the bacterial cell membrane by binding to the lipid bilayer and causing leakage of intracellular contents. TCHB has also been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis in bacteria.
Biochemical and Physiological Effects:
TCHB has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. TCHB has also been shown to have antifungal activity against Candida albicans. In addition, TCHB has been shown to have anti-inflammatory properties and has been used in the treatment of various skin conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCHB has several advantages for use in lab experiments. It is easy to obtain and is relatively inexpensive. TCHB is also stable and has a long shelf life. However, there are some limitations to using TCHB in lab experiments. It is toxic to aquatic life and can have negative effects on the environment. In addition, TCHB has been shown to have low solubility in water, which can limit its effectiveness in certain experiments.
Direcciones Futuras
For research on TCHB include the development of new antimicrobial agents and the investigation of its environmental impact.
Aplicaciones Científicas De Investigación
TCHB has been extensively used in scientific research due to its antimicrobial properties. It has been used as a preservative in various products and has been shown to be effective against a wide range of microorganisms. TCHB has also been used as a tool to study the mechanism of action of antimicrobial agents. It has been used to investigate the effect of antimicrobial agents on bacterial cell membranes and the inhibition of bacterial growth.
Propiedades
IUPAC Name |
2,4,6-trichloro-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPUVFPHFYZNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B3248439.png)



![ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate](/img/structure/B3248462.png)








